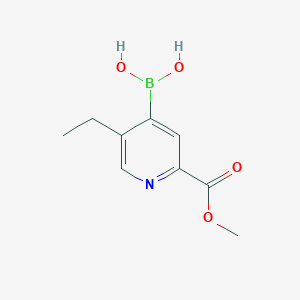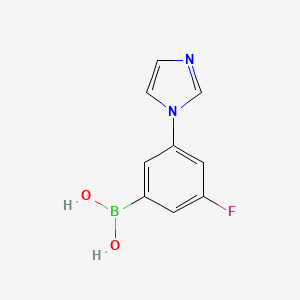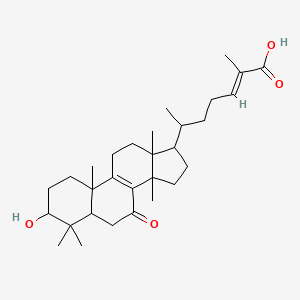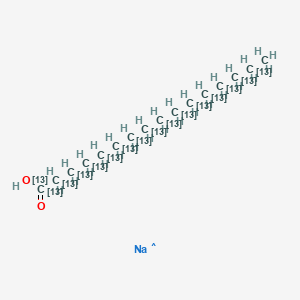![molecular formula C14H13N3O2S B14077942 2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine CAS No. 102362-14-1](/img/structure/B14077942.png)
2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyrazine, 2-[2-methoxy-4-(methylsulfinyl)phenyl]- is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, and is further substituted with a methoxy group and a methylsulfinyl group on the phenyl ring. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions (MCRs), which are efficient and atom-economical methods. One common approach is the iodine-catalyzed three-component condensation reaction. This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature, leading to the formation of imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of inexpensive and readily available catalysts like iodine further enhances the feasibility of large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Imidazo[1,2-a]pyrazine derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For example, anticancer derivatives may inhibit cell proliferation by targeting specific kinases or enzymes involved in cell cycle regulation . The molecular targets and pathways involved can include DNA intercalation, inhibition of topoisomerases, and disruption of microtubule dynamics .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyrazine derivatives can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[4,5-b]pyridines: These compounds have a different nitrogen position in the fused ring system, which can affect their biological activity and pharmacokinetic properties.
Imidazo[4,5-c]pyridines: Similar to imidazo[1,2-a]pyrazines, these compounds have been shown to possess potent inotropic activity.
Propriétés
Numéro CAS |
102362-14-1 |
|---|---|
Formule moléculaire |
C14H13N3O2S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
2-(2-methoxy-4-methylsulfinylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-13-7-10(20(2)18)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
Clé InChI |
CXWQTCGUKRMZOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)C)C2=CN3C=CN=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)




![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)


![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
